N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide

PIKfyve kinase inhibition biochemical assay

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide (molecular formula C16H23NO2; molecular weight 261.36 g/mol) is a synthetic small molecule belonging to the 2,3-dihydrobenzofuran class, a scaffold recognized as a privileged structure in medicinal chemistry. The compound incorporates a pivalamide (2,2-dimethylpropanamide) side chain linked via a propan-2-yl spacer to the dihydrobenzofuran core.

Molecular Formula C16H23NO2
Molecular Weight 261.365
CAS No. 2034449-65-3
Cat. No. B2810980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide
CAS2034449-65-3
Molecular FormulaC16H23NO2
Molecular Weight261.365
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)C(C)(C)C
InChIInChI=1S/C16H23NO2/c1-11(17-15(18)16(2,3)4)9-12-5-6-14-13(10-12)7-8-19-14/h5-6,10-11H,7-9H2,1-4H3,(H,17,18)
InChIKeyVNMZTEJMXOQDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)pivalamide (CAS 2034449-65-3): Chemical Identity and Research Context for Procurement Decisions


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide (molecular formula C16H23NO2; molecular weight 261.36 g/mol) is a synthetic small molecule belonging to the 2,3-dihydrobenzofuran class, a scaffold recognized as a privileged structure in medicinal chemistry [1]. The compound incorporates a pivalamide (2,2-dimethylpropanamide) side chain linked via a propan-2-yl spacer to the dihydrobenzofuran core. Patent disclosures associate this compound family with PIKfyve kinase inhibition, as well as potential antiviral and anticancer applications [2]. Researchers sourcing this compound typically require it as a reference standard, a tool compound for target engagement studies, or a synthetic intermediate for further derivatization.

Why Generic Substitution of N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)pivalamide with Close Analogs Carries Procurement Risk


The 2,3-dihydrobenzofuran scaffold exhibits extreme sensitivity to peripheral substituent modifications, with small changes in the amide side chain, linker length, or aryl substitution pattern capable of shifting target affinity by several orders of magnitude [1]. Within PIKfyve inhibitor patent families, closely related analogs from the same synthetic series show IC50 values spanning from low nanomolar to low micromolar ranges—representing over 1000-fold potency differences—depending solely on the nature of the heterocyclic or amide appendage [2]. Furthermore, the pivalamide group is structurally distinct from the acetamide, cyclopropanecarboxamide, and sulfonamide analogs that share the same dihydrobenzofuran-propan-2-yl core (e.g., CAS 1904045-04-0, CAS 2034598-39-3) . Substituting these compounds without experimental confirmation of equivalent target engagement, selectivity, and pharmacokinetic behavior can invalidate structure-activity conclusions and lead to irreproducible results. The following evidence quantifies the specific differentiation that justifies prioritizing this compound over its in-class alternatives.

Quantitative Differentiation Evidence for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)pivalamide vs. In-Class Comparators


PIKfyve Inhibitory Potency: ~410-Fold Weaker Than the Clinical Benchmark Apilimod

The compound is reported to exhibit an IC50 of 5,750 nM (5.75 µM) against PIKfyve in a biochemical inhibition assay [1]. In contrast, the clinical-stage PIKfyve inhibitor apilimod (STA-5326) achieves an IC50 of 14 nM under comparable in vitro kinase assay conditions [2]. This represents an approximately 410-fold weaker potency for the target compound. Additional comparators from the same patent family include Example 00181 (IC50 = 32 nM) and Example 00167 (IC50 = 3 nM), further illustrating the potency gap [3]. NOTE: The BindingDB entry BDBM645410 associated with this compound displays a SMILES string that does not precisely correspond to the dihydrobenzofuran-pivalamide structure. Users must independently verify the compound identity and assay data before relying on these figures for procurement decisions.

PIKfyve kinase inhibition biochemical assay

Dihydrobenzofuran Scaffold Validation: IRAK4 Inhibition as a Class-Level Activity Benchmark

The 2,3-dihydrobenzofuran core has demonstrated robust kinase inhibitory activity in well-characterized systems. A representative 2,3-dihydrobenzofuran-based IRAK4 inhibitor (Compound 22) achieved an IRAK4 IC50 of 8.7 nM and antiproliferative activity against OCI-LY10 DLBCL cells with an IC50 of 0.248 µM [1]. While this is not a direct comparison with the target compound, it establishes class-level precedent that the dihydrobenzofuran scaffold can productively engage kinase active sites when appropriately functionalized. This contrasts with the entirely unsubstituted 2,3-dihydrobenzofuran core (coumaran), which lacks the appended amide functionality necessary for selective target binding .

2,3-dihydrobenzofuran IRAK4 kinase scaffold

Pivalamide vs. Acetamide Side Chain: Predicted Metabolic Stability Differential

The pivalamide (trimethylacetamide) moiety features a tertiary carbon adjacent to the carbonyl, creating steric hindrance that impedes enzymatic hydrolysis by amidases compared to primary or secondary amides. The closest structurally characterized analog, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide (CAS 1904045-04-0), carries an acetamide group lacking this steric protection . While no direct head-to-head metabolic stability data are publicly available for this specific pair of compounds, the pivaloyl group is a well-established prodrug strategy in medicinal chemistry for extending half-life through retarded amide bond cleavage [1]. The molecular weight difference (261.36 vs. 219.28 g/mol) and the additional two methyl groups on the pivalamide confer increased lipophilicity (estimated cLogP increase of approximately 1.0–1.5 units), which can affect membrane permeability and protein binding.

pivalamide metabolic stability prodrug design

Patent Inclusion as a De Facto Selection Filter vs. Non-Patented Analogs

This compound is explicitly listed in at least three related patent applications: US20240016810 (Compound TABLE 16.23), US20240150358 (Example 00189), and US20240208964 (Biochemistry 23) [1]. Patent inclusion is not arbitrary; compounds disclosed in pharmaceutical patents have typically survived preliminary screening cascades evaluating potency, selectivity, and drug-like properties—processes that eliminate a substantial fraction of synthesized analogs [2]. The compound's presence alongside reference inhibitors such as apilimod (Example 00164) and high-potency analogs (IC50 ≤ 3 nM) indicates it was part of a systematic structure-activity relationship (SAR) exploration. In contrast, the closely related N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide (CAS 1904045-04-0) does not appear in these PIKfyve patent families, suggesting it was either not synthesized or did not meet the inventors' activity thresholds.

patent validation PIKfyve drug discovery

Scientifically Grounded Application Scenarios for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)pivalamide


Low-Affinity Control Compound for PIKfyve Biochemical Assay Validation

Based on the reported PIKfyve IC50 of 5,750 nM [1], this compound can serve as a low-affinity control in PIKfyve biochemical assays, providing a reference point for distinguishing specific, high-potency inhibition (e.g., apilimod IC50 = 14 nM) from non-specific assay interference. Its approximately 410-fold weaker potency relative to the clinical benchmark makes it suitable for defining the assay's dynamic range and confirming that observed inhibitory signals are target-dependent rather than artifactual. NOTE: Independent verification of compound identity and IC50 is strongly recommended before use in critical experiments.

Metabolic Stability Comparison Studies with Lower-Molecular-Weight Amide Analogs

The sterically shielded pivalamide group is predicted to confer greater metabolic stability than the acetamide analog (CAS 1904045-04-0) [2]. Researchers can use this compound in head-to-head microsomal or hepatocyte stability assays against the acetamide variant to experimentally quantify the metabolic advantage conferred by the tert-butylcarbonyl moiety. Positive results would validate the pivalamide strategy for this scaffold class and inform future analog design.

Scaffold-Hopping and Bioisostere Replacement Campaigns Targeting Kinases

The 2,3-dihydrobenzofuran core is a validated kinase-binding scaffold, as demonstrated by the IRAK4 inhibitor achieving IC50 = 8.7 nM [3]. This compound, bearing the pivalamide side chain, provides a starting point for scaffold-hopping studies aimed at identifying novel kinase inhibitors. Its inclusion in PIKfyve patent families [4] further supports its relevance as a chemical tool for exploring dihydrobenzofuran-based kinase inhibitor space.

Synthetic Intermediate for Diversifying the Dihydrobenzofuran-Propan-2-amine Platform

The compound's core structure—2,3-dihydrobenzofuran-5-yl-propan-2-amine—is a versatile synthetic intermediate. The pivalamide can be hydrolyzed to liberate the free amine, which can then be coupled with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate focused compound libraries. This synthetic accessibility, combined with the scaffold's established biological activity, positions this compound as a valuable building block for medicinal chemistry groups exploring kinase, GPCR, or epigenetic targets.

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.